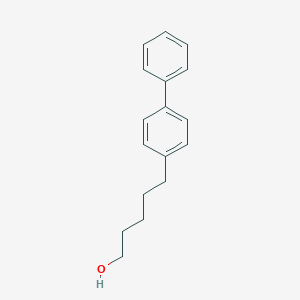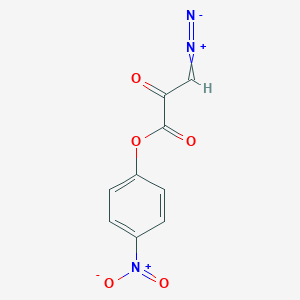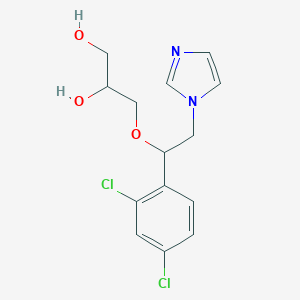
5-(4-BIPHENYLYL)PENTANOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-pentanol: is an organic compound that consists of a biphenyl structure with a pentanol group attached to the fourth position. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The biphenyl structure consists of two benzene rings connected by a single bond, and the addition of the pentanol group introduces a hydroxyl functionality, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-pentanol typically involves the functionalization of biphenyl compounds. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with a pentanol derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-pentanol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: [1,1’-Biphenyl]-4-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of [1,1’-Biphenyl]-4-pentanone or [1,1’-Biphenyl]-4-pentanoic acid.
Reduction: Formation of [1,1’-Biphenyl]-4-pentane.
Substitution: Formation of [1,1’-Biphenyl]-4-chloropentane.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1’-Biphenyl]-4-pentanol is used as an intermediate in the synthesis of various organic compounds. Its hydroxyl group allows for further functionalization, making it valuable in the development of new materials and catalysts.
Biology: In biological research, [1,1’-Biphenyl]-4-pentanol can be used as a probe to study enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: The compound has potential applications in drug development, particularly in designing molecules with improved pharmacokinetic properties. Its biphenyl structure is a common motif in many pharmaceuticals, providing a scaffold for drug design.
Industry: In the industrial sector, [1,1’-Biphenyl]-4-pentanol is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-pentanol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, facilitating various transformations. In biological systems, the compound can interact with enzymes and receptors, influencing biochemical pathways. The biphenyl structure allows for π-π interactions, which can affect the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Biphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
[1,1’-Biphenyl]-4-methanol: Has a shorter alkyl chain, which can influence its solubility and reactivity.
[1,1’-Biphenyl]-4-ethanol: Similar to [1,1’-Biphenyl]-4-pentanol but with a shorter alkyl chain, affecting its physical and chemical properties.
Uniqueness: [1,1’-Biphenyl]-4-pentanol is unique due to its longer alkyl chain, which can enhance its solubility in organic solvents and provide additional flexibility in chemical reactions. The presence of the hydroxyl group allows for further functionalization, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
120756-57-2 |
|---|---|
Molekularformel |
C17H20O |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
5-(4-phenylphenyl)pentan-1-ol |
InChI |
InChI=1S/C17H20O/c18-14-6-2-3-7-15-10-12-17(13-11-15)16-8-4-1-5-9-16/h1,4-5,8-13,18H,2-3,6-7,14H2 |
InChI-Schlüssel |
GKFQLFNRJVCOFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
Synonyme |
5-(4-BIPHENYLYL)PENTANOL |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)
![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride](/img/structure/B50192.png)







